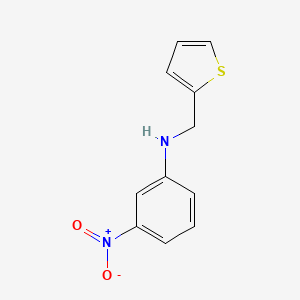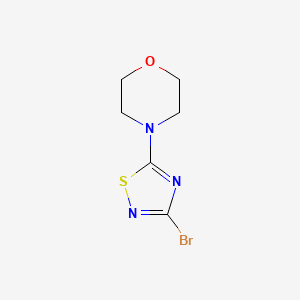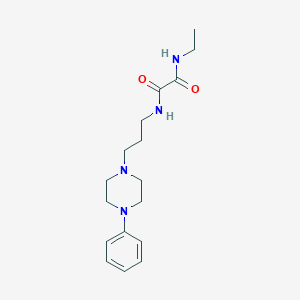
3-nitro-N-(thiophen-2-ylmethyl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-nitro-N-(thiophen-2-ylmethyl)aniline is an organic compound with the molecular formula C11H10N2O2S. It is a derivative of aniline, where the aniline nitrogen is substituted with a thiophen-2-ylmethyl group and a nitro group is attached to the benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-nitro-N-(thiophen-2-ylmethyl)aniline typically involves the following steps:
Nitration of Aniline: Aniline is nitrated using a mixture of concentrated nitric acid and sulfuric acid to form 3-nitroaniline.
Formation of Thiophen-2-ylmethyl Chloride: Thiophen-2-ylmethanol is converted to thiophen-2-ylmethyl chloride using thionyl chloride.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems could enhance efficiency and safety in industrial settings .
Chemical Reactions Analysis
Types of Reactions
3-nitro-N-(thiophen-2-ylmethyl)aniline can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas with a palladium catalyst.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Coupling Reactions: The aniline moiety can participate in coupling reactions such as Suzuki or Heck coupling to form more complex molecules.
Common Reagents and Conditions
Oxidation: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Coupling Reactions: Palladium catalysts with appropriate ligands and bases.
Major Products Formed
Reduction: 3-amino-N-(thiophen-2-ylmethyl)aniline.
Substitution: Various substituted aniline derivatives.
Coupling: Complex aromatic compounds with extended conjugation.
Scientific Research Applications
3-nitro-N-(thiophen-2-ylmethyl)aniline has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the development of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-nitro-N-(thiophen-2-ylmethyl)aniline depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes or receptors, leading to changes in cellular processes. The nitro group can undergo bioreduction to form reactive intermediates that can interact with biomolecules .
Comparison with Similar Compounds
Similar Compounds
3-nitroaniline: Lacks the thiophen-2-ylmethyl group.
N-(thiophen-2-ylmethyl)aniline: Lacks the nitro group.
2-nitro-N-(thiophen-2-ylmethyl)aniline: Nitro group is in a different position on the benzene ring.
Uniqueness
3-nitro-N-(thiophen-2-ylmethyl)aniline is unique due to the presence of both the nitro and thiophen-2-ylmethyl groups, which confer distinct chemical and physical properties.
Properties
IUPAC Name |
3-nitro-N-(thiophen-2-ylmethyl)aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O2S/c14-13(15)10-4-1-3-9(7-10)12-8-11-5-2-6-16-11/h1-7,12H,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFUMECRXYFBYHF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])NCC2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{1-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-4-piperidinylidene}acetic acid](/img/structure/B2867293.png)
![5-[(4-Nitrophenyl)methyl]imidazolidine-2,4-dione](/img/structure/B2867296.png)
![N-(4,6-difluorobenzo[d]thiazol-2-yl)-3-(ethylsulfonyl)benzamide](/img/structure/B2867298.png)

![2-(3-methyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl)-N-phenethylacetamide](/img/structure/B2867301.png)
![2-(4-chlorophenyl)-3-[1-(furan-2-yl)-2-nitroethyl]-1H-indole](/img/structure/B2867302.png)
![Ethyl 4-[1-(6-cyclopropylpyridazin-3-yl)piperidine-4-carbonyl]piperazine-1-carboxylate](/img/structure/B2867303.png)
![1-(propan-2-yl)-N-{2-[3-(pyrazin-2-yl)-1H-pyrazol-1-yl]ethyl}-1H-imidazole-4-sulfonamide](/img/structure/B2867305.png)

![ethyl 5-(3-cyclohexylpropanamido)-3-(4-fluorophenyl)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2867307.png)
![N-(4,5-dimethylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-2-(thiophen-2-yl)acetamide](/img/structure/B2867308.png)
![(Z)-N-(5,6-dimethoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-4-oxo-4H-chromene-3-carboxamide](/img/new.no-structure.jpg)
![N-(3,4-DIMETHYLPHENYL)-2-({8-METHYL-3-PHENYL-1,4,8-TRIAZASPIRO[4.5]DECA-1,3-DIEN-2-YL}SULFANYL)ACETAMIDE](/img/structure/B2867311.png)
